molecular formula C7H5F9O2 B1597770 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic Acid CAS No. 239463-95-7

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic Acid

Cat. No. B1597770
M. Wt: 292.1 g/mol
InChI Key: IYOGFVCBZQWDQL-UHFFFAOYSA-N
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Description

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid is a chemical compound with the CAS Number: 239463-95-7 . It has a molecular weight of 292.1 and its IUPAC name is 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at ambient temperature . The compound’s molecular formula is C7H5F9O2 .

Scientific Research Applications

Environmental Presence and Degradation

Research on closely related fluorinated compounds, including hexafluoropropylene oxide dimer acid (GenX), provides insights into the environmental presence, persistence, and potential pathways for degradation of fluorinated acids. GenX, a perfluoroalkyl ether carboxylic acid (PFECA), demonstrates widespread detection in watersheds globally. The study by Pica et al. (2019) revealed that electrochemical oxidation at a boron-doped diamond anode could mineralize GenX without generating stable organofluorine intermediates. This suggests potential treatment approaches for the degradation of highly persistent fluorinated acids, including hexafluoro-4-(trifluoromethyl)hexanoic acid (Pica et al., 2019).

Polymer Precursor and Industrial Application

The conversion of fluorinated compounds to polymer precursors, as illustrated by Buntara et al. (2012), showcases the potential for using hexafluoro-4-(trifluoromethyl)hexanoic acid in the polyester industry. This study explores catalyst screening for the synthesis of 1,6-hexanediol from 1,2,6-hexanetriol, a process that is crucial for polymer production. The ability to efficiently transform fluorinated compounds into valuable industrial precursors underscores the significance of hexafluoro-4-(trifluoromethyl)hexanoic acid in the development of advanced materials (Buntara et al., 2012).

Novel Fluorinated Compounds in Surface Water

The work of Pan et al. (2018) on the worldwide distribution of novel perfluoroether carboxylic and sulfonic acids in surface water highlights the environmental impact of fluorinated compounds. Their study found that novel perfluoroalkyl substances (PFASs), such as hexafluoropropylene oxide dimer and trimer acids, are detectable in various countries, indicating their global dispersal and ubiquity. This research emphasizes the need for monitoring and understanding the environmental behavior of novel fluorinated compounds, including hexafluoro-4-(trifluoromethyl)hexanoic acid (Pan et al., 2018).

Biotransformation by Fungi

Tseng et al. (2014) studied the biotransformation of 6:2 fluorotelomer alcohol by the white-rot fungus Phanerochaete chrysosporium, demonstrating the fungal ability to transform fluorotelomer alcohols into less persistent polyfluorocarboxylic acids. Although not directly on hexafluoro-4-(trifluoromethyl)hexanoic acid, this study opens avenues for bioremediation strategies targeting the breakdown of persistent fluorinated compounds in the environment (Tseng et al., 2014).

Safety And Hazards

The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statement is P270, which means one should not eat, drink or smoke when using this product .

properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOGFVCBZQWDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379355
Record name 3-(Perfluoro-2-butyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic Acid

CAS RN

239463-95-7
Record name 3-(Perfluoro-2-butyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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